![molecular formula C14H19N3O4 B2456502 2-methyl-6-(3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2309308-33-4](/img/structure/B2456502.png)
2-methyl-6-(3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carbonyl)pyridazin-3(2H)-one
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Description
2-methyl-6-(3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H19N3O4 and its molecular weight is 293.323. The purity is usually 95%.
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Scientific Research Applications
Facile Synthesis of Novel Heterocyclic Compounds
The synthesis of novel classes of compounds, including pyridazinones and phthalazinones, from methyl esters and hydrazine, showcases the innovative approaches to creating heterocyclic compounds with potential biological applications. The intramolecular cyclization forming a fused pyridazinone skeleton is a critical step in producing these derivatives, suggesting a pathway for developing new compounds with specified functionalities (Koza et al., 2013).
Heterocyclic Derivative Syntheses via Oxidative Cyclization
The oxidative carbonylation conditions leading to the formation of tetrahydrofuran and oxazoline derivatives underline the versatility of palladium-catalyzed reactions in synthesizing heterocyclic compounds. The selective formation of cyclopentenone and dihydropyridinone derivatives through acid treatment of initial products reveals a method for synthesizing complex structures with potential pharmacological properties (Bacchi et al., 2005).
Novel Antiprotozoal Agents
The development of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents highlights the therapeutic potential of novel heterocyclic compounds. The synthesis route and the demonstrated DNA affinities of these compounds suggest their utility in addressing parasitic infections, showcasing the significant impact of heterocyclic chemistry in medicinal research (Ismail et al., 2004).
Enantioselective Synthesis via Palladium-Catalyzed C–H Arylation
The enantioselective synthesis of α-arylated amines through palladium-catalyzed C–H coupling demonstrates an advanced method for modifying heterocyclic compounds, potentially leading to the development of bioactive molecules with high specificity and potency. This technique underscores the role of catalysis in achieving precise structural modifications, opening pathways for the creation of novel therapeutic agents (Jain et al., 2016).
Molecular Solids via Hydrogen Bonds
The formation of novel crystals through hydrogen bonds between tetrafluoroterephthalic acid and various N-containing heterocycles demonstrates the importance of weak intermolecular interactions in the design of new materials. The structural analysis of these crystals provides insights into the assembly of molecular architectures, with implications for the development of materials with specific physical and chemical properties (Wang et al., 2014).
properties
IUPAC Name |
2-methyl-6-[3-(oxolan-3-ylmethoxy)azetidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-16-13(18)3-2-12(15-16)14(19)17-6-11(7-17)21-9-10-4-5-20-8-10/h2-3,10-11H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRPEJAEIAGUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)OCC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carbonyl)pyridazin-3(2H)-one |
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